6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione
Description
Properties
CAS No. |
4589-37-1 |
|---|---|
Molecular Formula |
C13H7NO4 |
Molecular Weight |
241.20 g/mol |
IUPAC Name |
6,9-dihydroxybenzo[g]isoquinoline-5,10-dione |
InChI |
InChI=1S/C13H7NO4/c15-8-1-2-9(16)11-10(8)12(17)6-3-4-14-5-7(6)13(11)18/h1-5,15-16H |
InChI Key |
FQKWIZGNBZNVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C=NC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione typically involves starting materials such as 2-methyl-1,4-naphthoquinone (vitamin K). A crucial step in the synthetic route is the intramolecular Heck reaction of an N-vinylacetamide, which is facilitated by the combination of cesium carbonate and a bulky, electron-rich trialkylphosphine (tBuCy2P.HBF4) to achieve high 6-endo-trig selectivity .
Industrial Production Methods: While specific industrial production methods for 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
DHBIQ undergoes nucleophilic substitution at positions 6 and 9 due to the electron-deficient nature of the dione system. For example:
-
Amination : Reaction with primary or secondary amines (e.g., dimethylaminoethylamine) in polar aprotic solvents (e.g., dimethylformamide) at 50–80°C yields bis-alkylamino derivatives. These reactions often require stoichiometric bases like triethylamine to deprotonate intermediates .
-
Halogenation : Treatment with POCl₃ or PBr₃ converts hydroxyl groups to chloro or bromo substituents, enabling further functionalization .
Cycloaddition and Annulation Reactions
The quinonoid structure of DHBIQ facilitates cycloaddition reactions:
-
Diels-Alder Reactions : DHBIQ reacts with dienes (e.g., isoprene) under reflux in ethanolic KOH to form cycloadducts, which oxidize to yield methyl-substituted benzo[g]isoquinoline derivatives .
-
α-Dicarbonyl Condensation : Reaction with α-diketones (e.g., phenanthrene-9,10-dione) in acetic acid produces extended polycyclic systems like tribenzo[a,c,i]phenazine-10,15-dione .
Table 1: Reactions with α-Dicarbonyl Compounds
Oxidation and Reduction
DHBIQ exhibits redox activity due to its quinone moiety:
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) in THF reduces the dione to a dihydroxy intermediate, which can be reoxidized with KMnO₄ .
-
Oxidative Bromination : Treatment with N-bromosuccinimide (NBS) under UV light introduces bromine at benzylic positions, yielding bis-bromomethyl derivatives (e.g., 79 in Scheme 28 of ) .
Functional Group Interconversion
-
Esterification : Reaction with acetyl chloride in pyridine acetylates hydroxyl groups, improving solubility for pharmacological studies .
-
Gabriel Synthesis : Intermediate dichlorides (from oxalyl chloride) react with phthalimide to form diamino derivatives, enabling further heterocyclic syntheses .
Mechanistic Insights
-
Electrophilic Aromatic Substitution : The electron-rich C-7 position is prone to electrophilic attack, as demonstrated in Friedel-Crafts acylations .
-
Intercalation with DNA : Derivatives like 9-((2-dimethylamino)ethyl)amino-DHBIQ intercalate into DNA via π-π stacking, confirmed by CD spectroscopy and sedimentation assays .
Scientific Research Applications
6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: Its unique chemical properties are utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes, disrupting cellular processes and leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent-Driven Functional Differences
The biological and chemical properties of benzo[g]isoquinoline-5,10-dione derivatives are highly dependent on substituent type and position. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
*Calculated based on C₁₂H₈N₂O₄.
Mechanistic Insights
- However, its exact mechanism remains underexplored. Analogous 2-aza-anthracenediones show that 6,9-substitution optimizes DNA affinity and cytotoxicity compared to 7,9- or 8,9-regioisomers .
- Pixantrone: The bis(aminoethylamino) side chains enhance DNA crosslinking and Topo II poisoning, reducing cardiotoxicity associated with earlier anthracenediones (e.g., mitoxantrone) . Pixantrone’s dimaleate salt formulation improves stability for intravenous administration .
- 6,9-Difluoro Derivative : Fluorine substituents increase electrophilicity, making it a key intermediate for synthesizing Pixantrone and other derivatives. It is also used in lipid derivatization for LC-MS analysis due to visible-light reactivity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione, and how can reaction efficiency be improved?
- Methodological Answer : The compound can be synthesized via heterocyclic condensation reactions using precursors like hydroxy-substituted isoquinoline derivatives. For example, heterogeneous catalysts (e.g., Cu/zeolite-Y) under reflux conditions in polar aprotic solvents (e.g., DMF) improve yield (up to 85%) by enhancing regioselectivity . Key parameters include temperature control (80–120°C), solvent choice, and catalyst loading. Reaction progress should be monitored via TLC and HPLC to optimize intermediate isolation.
Q. Which spectroscopic techniques are most effective for characterizing 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione?
- Methodological Answer : A multi-technique approach is essential:
- UV-Vis spectroscopy identifies π→π* transitions in the quinone moiety.
- FT-IR confirms hydroxyl (3100–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) groups.
- NMR (¹H/¹³C) resolves aromatic proton environments (δ 6.5–8.5 ppm) and quaternary carbons.
- High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical: 241.2 g/mol) .
- X-ray crystallography (if crystalline) provides definitive structural confirmation.
Q. How can researchers design preliminary experiments to assess the compound’s stability under varying pH and temperature?
- Methodological Answer : Use a factorial design to test stability across pH (2–12) and temperature (25–80°C). Prepare buffered solutions, incubate samples, and quantify degradation via HPLC. Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life. Include control groups and triplicate runs to ensure reproducibility .
Advanced Research Questions
Q. How can computational methods predict the reactivity of 6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione in novel reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify reactive sites. Pair with cheminformatics tools to screen reaction databases for analogous quinone derivatives. Validate predictions via microfluidic high-throughput experimentation (HTE) under inert conditions . For example, ICReDD’s workflow integrates quantum calculations with experimental feedback to prioritize viable pathways .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodological Answer : Conduct comparative assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests vs. MTT assays for cytotoxicity). Evaluate structure-activity relationships (SAR) by synthesizing analogs with modified hydroxyl/methoxy groups. Use meta-analysis to identify confounding variables (e.g., solvent polarity in bioassays) . For instance, Tandon et al. (2006) attributed antibacterial activity to the planar quinone core, while cytotoxicity correlated with redox cycling .
Q. How can multi-variable optimization improve the compound’s yield in scaled-up synthesis?
- Methodological Answer : Employ response surface methodology (RSM) with central composite design (CCD) to optimize catalyst concentration, temperature, and solvent ratio. Use ANOVA to identify significant factors and interactions. For example, a Cu/zeolite-Y catalyst at 100°C with a 1:3 substrate/catalyst ratio increased yield by 22% in scaled reactions .
Q. What mechanistic insights explain the compound’s redox behavior in electrochemical applications?
- Methodological Answer : Perform cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., acetonitrile) to study redox peaks. Correlate with DFT-computed ionization potentials. The dihydroxy groups act as electron donors, stabilizing semiquinone radicals, as shown by ESR spectroscopy. Compare with benzoquinone derivatives to contextualize charge-transfer kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
